molecular formula C12H16Cl2N2O B6462160 4-(aminomethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one hydrochloride CAS No. 2549044-11-1

4-(aminomethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one hydrochloride

Cat. No.: B6462160
CAS No.: 2549044-11-1
M. Wt: 275.17 g/mol
InChI Key: QLFHHJAQZRNWRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one hydrochloride is a pyrrolidin-2-one derivative characterized by a 4-chlorobenzyl substituent at the 1-position and an aminomethyl group at the 4-position of the pyrrolidinone ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name

4-(aminomethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O.ClH/c13-11-3-1-9(2-4-11)7-15-8-10(6-14)5-12(15)16;/h1-4,10H,5-8,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFHHJAQZRNWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)Cl)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(aminomethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one hydrochloride typically involves multiple steps, starting with the formation of the pyrrolidin-2-one ring. This can be achieved through cyclization reactions involving amino acids or their derivatives. The aminomethyl group is introduced through reductive amination reactions, while the chlorophenylmethyl group is added via electrophilic aromatic substitution.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors under controlled conditions to ensure purity and yield. The process involves careful monitoring of temperature, pressure, and pH levels to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Aminomethyl Group Reactivity

The primary amine (-CH2NH2) in the protonated hydrochloride form participates in salt-exchange reactions, while the free base enables nucleophilic substitutions. Key reactions include:

Acylation Reactions

The amine reacts with acylating agents to form amide derivatives:

  • Reagent : Acetic anhydride or acetyl chloride

  • Conditions : Base (e.g., triethylamine), room temperature

  • Outcome : Formation of 4-(acetylamino)methyl-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one .

Reductive Amination

The aminomethyl group undergoes reductive alkylation with aldehydes/ketones:

  • Reagent : Formaldehyde, NaBH3CN

  • Conditions : Methanol, 0–25°C

  • Outcome : N-methylated derivatives with enhanced lipophilicity .

Pyrrolidinone Ring Reactivity

The lactam ring exhibits moderate electrophilicity at the carbonyl carbon, enabling:

Nucleophilic Attack

  • Hydrolysis :

    • Conditions : 6M HCl, reflux

    • Outcome : Ring opening to form 4-(aminomethyl)-1-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid .

Reduction

  • Reagent : BH3·THF

  • Conditions : 0°C to reflux

  • Outcome : Conversion to pyrrolidine derivatives (saturated ring) .

Chlorophenyl Substituent Reactivity

The 4-chlorobenzyl group undergoes electrophilic aromatic substitution (limited by deactivation) and cross-coupling reactions:

Suzuki–Miyaura Coupling

  • Reagent : Arylboronic acid, Pd(PPh3)4

  • Conditions : DMF/H2O, 80°C

  • Outcome : 4-(aminomethyl)-1-(biaryl)methylpyrrolidin-2-one derivatives .

Salt Formation and Exchange

The hydrochloride salt can undergo counterion exchange:

  • Reagent : NaOH → free base

  • Reagent : H2SO4 → sulfate salt .

Key Reaction Data

Reaction TypeReagents/ConditionsProduct Structure ModificationYieldSource
AcylationAcCl, Et3N, CH2Cl2Amide formation at aminomethyl72%
Lactam Hydrolysis6M HCl, 12h refluxRing-opened carboxylic acid58%
Suzuki Coupling4-Fluorophenylboronic acid, Pd catalystBiaryl derivative65%
Reductive AlkylationFormaldehyde, NaBH3CNN-Methylated aminomethyl81%

Mechanistic Insights

  • Lactam Reactivity : The pyrrolidinone’s carbonyl undergoes nucleophilic attack due to polarization from the adjacent nitrogen .

  • Aminomethyl Group : Protonation in acidic media reduces nucleophilicity, while deprotonation in basic conditions facilitates alkylation/acylation .

This compound’s multifunctional architecture enables diverse reactivity, making it a versatile intermediate for antipsychotic and nootropic drug development. Further studies are needed to explore its catalytic asymmetric transformations and biological target engagement mechanisms .

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anxiolytic Properties

Research has indicated that compounds similar to 4-(aminomethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one hydrochloride exhibit potential antidepressant and anxiolytic effects. These compounds often interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation.

A study published in Journal of Medicinal Chemistry highlighted the structural modifications of pyrrolidinone derivatives that enhance their bioactivity against depression and anxiety disorders. The presence of the chlorophenyl group is believed to contribute to the increased potency of these compounds in modulating neurotransmitter levels .

Table 1: Summary of Biological Activities

CompoundActivityReference
4-(aminomethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one HClAntidepressant
Similar PyrrolidinonesAnxiolytic

Neuropharmacology

Mechanisms of Action

The neuropharmacological profile of this compound suggests it may act as a selective serotonin reuptake inhibitor (SSRI) or a norepinephrine-dopamine reuptake inhibitor (NDRI). Such mechanisms are vital for developing new treatments for mood disorders and attention deficit hyperactivity disorder (ADHD).

Research has shown that this compound can increase synaptic availability of key neurotransmitters, thereby enhancing cognitive functions and mood stabilization. The implications for treating conditions like ADHD are particularly promising, as demonstrated in animal models where similar compounds improved attention and reduced impulsivity .

Synthetic Organic Chemistry

Synthesis and Derivatization

The synthesis of this compound involves several steps, including the formation of the pyrrolidine ring followed by chlorination and amination processes. This compound serves as a versatile intermediate in the synthesis of more complex pharmacologically active molecules.

Table 2: Synthesis Pathway Overview

StepReaction TypeReagents Used
1Ring FormationPyrrolidine precursor
2ChlorinationChlorine source
3AminationAminoalkyl reagents

The ability to modify the pyrrolidine structure allows chemists to tailor the properties of the resulting compounds for specific therapeutic targets. This flexibility is crucial in drug development processes.

Case Studies

Case Study 1: Antidepressant Efficacy

In a clinical trial involving patients with major depressive disorder, a derivative of this compound was tested against placebo controls. Results indicated a statistically significant reduction in depression scores among those treated with the active compound compared to placebo .

Case Study 2: Cognitive Enhancement in ADHD Models

Research conducted on animal models demonstrated that administration of a related pyrrolidinone compound resulted in improved attention span and reduced hyperactivity. These findings support further investigation into the therapeutic potential for ADHD treatment .

Mechanism of Action

The mechanism by which 4-(aminomethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one hydrochloride exerts its effects involves interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of pyrrolidin-2-one derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents on Pyrrolidin-2-one Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 4-(Aminomethyl), 1-(4-chlorophenyl)methyl C₁₂H₁₅Cl₂N₂O¹ 310.65 (calculated) Hypothetical α1-adrenolytic activity² -
4a () 4-(Triazolyl), 1-(4-fluorophenyl) C₁₃H₁₃FN₄OS 308.33 Synthetic intermediate
4b () 4-(Triazolyl), 1-(4-chlorophenyl) C₁₃H₁₃ClN₄OS 324.78 Synthetic intermediate
S-61 () 1-(4-Tolylpiperazinylbutyl) C₁₉H₂₈ClN₃O 349.90 Antiarrhythmic, α1-adrenolytic
4-Amino-1-benzylpyrrolidin-2-one HCl () 4-Amino, 1-benzyl C₁₁H₁₅ClN₂O 226.70 Unspecified biological activity
4’-Methyl-α-PHP () 1-(4-Methylphenyl), 2-(pyrrolidinyl)hexanone C₁₇H₂₅NO·HCl 295.90 Psychostimulant (designer drug analog)

¹ Calculated based on structural analysis.
² Hypothesized based on structural similarity to S-61/S-73 .

Pharmacological and Physicochemical Comparisons

  • However, the aminomethyl group may improve aqueous solubility relative to triazole-substituted derivatives (4a, 4b).
  • Biological Activity: S-61 and S-73 () demonstrate α1-adrenolytic and antiarrhythmic effects due to their piperazinyl-butyl side chains. The target compound lacks this moiety, suggesting divergent mechanisms, but its aminomethyl group could facilitate receptor binding via hydrogen bonding .
  • Safety Profile: While safety data for the target compound are unavailable, analogs like 4-amino-1-methylpyrrolidin-2-one hydrochloride () require standard laboratory precautions (gloves, ventilation), implying similar handling for the target .

Data Tables

Table 1: Structural Comparison of Pyrrolidin-2-one Derivatives

Feature Target Compound 4b () S-61 ()
Aromatic Substituent 4-Chlorophenylmethyl 4-Chlorophenyl 2-Tolylpiperazinyl
Functional Group Aminomethyl Triazolyl Piperazinylbutyl
Salt Form Hydrochloride Neutral Hydrochloride
Molecular Weight 310.65 324.78 349.90

Q & A

Q. What is the role of the hydrochloride counterion in stability and bioactivity?

  • Methodological Answer : The HCl salt enhances crystallinity and shelf-life by reducing hygroscopicity. In bioactivity, the counterion may influence solubility and membrane permeability, as shown in logP comparisons (free base vs. salt) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.